N-(4-{[(2Z)-3-(piperidin-1-yl)quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide

Kinase Inhibition Quinoxaline Derivative Biological Activity

N-(4-{[(2Z)-3-(piperidin-1-yl)quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide is a synthetic small molecule belonging to the quinoxaline-piperidine-sulfamoyl-acetamide class. While its molecular formula (C21H23N5O3S) and weight (425.5 g/mol) suggest it is a structural analog of compounds explored in kinase inhibition and Wnt pathway modulation, a definitive, authoritative characterization from primary literature or patents is absent from the searchable public domain.

Molecular Formula C21H23N5O3S
Molecular Weight 425.5 g/mol
Cat. No. B10813961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[(2Z)-3-(piperidin-1-yl)quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide
Molecular FormulaC21H23N5O3S
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCCCC4
InChIInChI=1S/C21H23N5O3S/c1-15(27)22-16-9-11-17(12-10-16)30(28,29)25-20-21(26-13-5-2-6-14-26)24-19-8-4-3-7-18(19)23-20/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,22,27)(H,23,25)
InChIKeyNPKLVYLARJFKAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Baseline for N-(4-{[(2Z)-3-(piperidin-1-yl)quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide


N-(4-{[(2Z)-3-(piperidin-1-yl)quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide is a synthetic small molecule belonging to the quinoxaline-piperidine-sulfamoyl-acetamide class. While its molecular formula (C21H23N5O3S) and weight (425.5 g/mol) suggest it is a structural analog of compounds explored in kinase inhibition and Wnt pathway modulation, a definitive, authoritative characterization from primary literature or patents is absent from the searchable public domain. The compound's baselines for purity, solubility, stability, and biological activity are not established by any admissible source.

Why Generic Substitution is Unreliable for N-(4-{[(2Z)-3-(piperidin-1-yl)quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide


In the absence of authoritative quantitative benchmarks for this specific compound, generic substitution is an uncontrolled risk. The quinoxaline-piperidine chemical space is pharmacologically diverse; minor structural changes can redirect target affinity from PKMYT1 to LRP5/6, VEGFR-2/EGFR, or kynurenine production pathways. Without a validated analytical profile—certified purity, stability-indicating assays, and resolved stereochemical integrity (the (2Z) configuration)—any substitute, even with an identical molecular formula, may possess critically different biological properties or be an undefined isomer. Procurement without this data renders experimental results non-reproducible.

Quantitative Differentiation Evidence for N-(4-{[(2Z)-3-(piperidin-1-yl)quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide


Absence of Comparator-Based Potency Data from Authoritative Sources

No direct head-to-head comparison, cross-study comparable, or quantitative class-level inference data could be located for this compound from admissible sources (primary research articles, patents, authoritative databases). All search results originated from prohibited vendor sites (benchchems, evitachem, etc.) that do not provide verified, reproducible assay data. Therefore, no quantitative differentiation evidence can be presented.

Kinase Inhibition Quinoxaline Derivative Biological Activity

Potential Application Scenarios for N-(4-{[(2Z)-3-(piperidin-1-yl)quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide


Scenario Cannot Be Defined Without Foundational Evidence

Application scenarios for scientific selection or procurement that stem from the quantitative evidence established in Section 3 cannot be generated. The prerequisite evidence is absent. Any suggested scenario would be an unverified selling point in direct violation of the guidelines, as it cannot be substantiated by the required comparator-based data from admissible sources.

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